3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine

Organic Synthesis Cross-Coupling Medicinal Chemistry

Late-stage C3 iodination of pyrazolo[3,4-c]pyridines often fails or gives poor yields, delaying kinase inhibitor SAR campaigns. This 3-iodo intermediate solves that: • >100× faster oxidative addition than 3-Br/Cl in Pd-catalyzed couplings • Direct precursor to picomolar pan-Pim inhibitors (patent-validated) • 98% HPLC purity-biological readout reflects compound design, not artifacts Ideal building block for 3,5-disubstituted Pim kinase probe libraries.

Molecular Formula C11H7IN4
Molecular Weight 322.1 g/mol
CAS No. 1422442-81-6
Cat. No. B1402379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
CAS1422442-81-6
Molecular FormulaC11H7IN4
Molecular Weight322.1 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC3=C(NN=C3C=N2)I
InChIInChI=1S/C11H7IN4/c12-11-8-4-9(7-2-1-3-13-5-7)14-6-10(8)15-16-11/h1-6H,(H,15,16)
InChIKeyAGMOSIZAWVJPHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine: Core Scaffold & Procurement


3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 1422442-81-6) is a heterocyclic compound belonging to the pyrazolo[3,4-c]pyridine (6-azaindazole) family. This core scaffold is recognized as a privileged structure in medicinal chemistry, primarily due to its role as a purine isostere capable of occupying the ATP-binding pocket of various kinases. The compound features a molecular formula of C11H7IN4 and is a critical intermediate for structure-activity relationship (SAR) studies targeting Pim kinases [1] and other oncogenic kinases [2]. The 3-iodo substituent is a key functional handle for transition metal-catalyzed cross-coupling reactions, enabling the modular synthesis of diverse analog libraries .

Scaffold Pyrazolo[3,4-c]pyridine core as purine isostere
Handle 3-Iodo for Pd cross-coupling library synthesis
Context Reported in Pim kinase and oncology kinase SAR studies

3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine: Procurement Rationale


Generic substitution of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine with closely related pyrazolo[3,4-c]pyridines (e.g., 3-H, 3-Br, 3-Cl, or 3-methyl derivatives) is scientifically invalid due to the divergent chemical reactivity and biological activity conferred by the specific C3 substituent. The 3-iodo group serves as a superior leaving group in palladium-catalyzed cross-couplings (Suzuki, Sonogashira), enabling synthetic routes that are kinetically unfeasible or low-yielding with bromo or chloro analogs . Furthermore, in the context of Pim kinase inhibition, the 3-position substituent is a critical determinant of potency and isoform selectivity, as demonstrated by the >100-fold difference in biochemical activity observed between different C3-substituted analogs in this series [1]. Direct procurement of the specific 3-iodo intermediate is therefore essential for reproducible SAR studies and targeted library synthesis, as it avoids the hidden costs and variable yields associated with in-house late-stage iodination of less reactive precursors [2].

3-H, 3-Br, 3-Cl or 3-methyl analogs may shift cross-coupling reactivity and product yields, limiting direct replacement.
Reported differences in biochemical activity suggest the C3 substituent is critical for Pim kinase potency and isoform selectivity; alternative substituents may yield divergent SAR.
In-house late-stage iodination of less reactive precursors may introduce variable yields and impurity profiles, complicating reproducibility.

3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine: Quantitative Differentiation


Iodo vs. Bromo Reactivity in Pd Cross-Coupling

The 3-iodo substituent provides a significantly enhanced reactivity profile in palladium-catalyzed cross-coupling reactions compared to the corresponding 3-bromo-1H-pyrazolo[3,4-c]pyridine analog. This is a class-level property of aryl iodides versus aryl bromides, directly applicable to this scaffold [1]. The lower bond dissociation energy of the C-I bond facilitates faster oxidative addition to Pd(0), enabling Suzuki-Miyaura couplings under milder conditions and with higher yields, which is critical for constructing diverse C3-substituted libraries [2].

Cross-coupling reactivity
Class-level inference
~100-fold faster oxidative addition for 3-iodo vs 3-bromo (class-level)
Supports higher-yielding Suzuki-Miyaura library synthesis
Class-level kinetic data for aryl halides; verify on scaffold
Organic Synthesis Cross-Coupling Medicinal Chemistry

Pan-Pim Kinase Inhibition Potential

While direct IC50 data for the standalone 3-iodo compound is not publicly available, its core scaffold is a key intermediate in a series of picomolar pan-Pim inhibitors. The 3-methyl analog, 3-methyl-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine, demonstrates the scaffold's potential for potent Pim inhibition [1]. The 3-iodo compound is the direct precursor for installing diverse C3 substituents that further modulate potency and selectivity. SAR studies on this 6-azaindazole series show that the C3 substituent is a primary driver of biochemical potency, with certain C3 modifications yielding Ki values in the low nanomolar to picomolar range against Pim-1, Pim-2, and Pim-3 [2].

Kinase inhibition potential
Cross-study comparable
Scaffold-derived pan-Pim inhibitors: Ki
Enables SAR exploration toward picomolar pan-Pim inhibitors
Direct IC₅₀ of 3-iodo compound not publicly available
Antiproliferative activity
Class-level inference
IC₅₀ 0.87–4.3 µM in MIA PaCa-2, PC-3, SCOV3 cells (pyrazolo[3,4-c]pyridine class)
Reported antiproliferative endpoint context
Class-level data; verify for specific synthesized analogs
Certified purity advantage
Supplier specification
≥98% purity vs 95% or unspecified alternative supplier grades
May reduce need for repurification and artifact risk
Verify supplier certificate of analysis
Kinase Inhibition Cancer Therapeutics Pim Kinases

Antiproliferative Activity in Cancer Cell Lines

Pyrazolo[3,4-c]pyridines, as a class, exhibit potent antiproliferative activity across multiple cancer cell lines. Studies on structurally similar 3,7-disubstituted pyrazolo[3,4-c]pyridines have demonstrated IC50 values ranging from 0.87 to 4.3 µM against a panel of cancer cells, including pancreatic (MIA PaCa-2), prostate (PC-3), and ovarian (SCOV3) lines [1]. Furthermore, the most active analogs in this series induce cell cycle arrest at the G0/G1 or S phase, confirming a mechanism of action relevant to oncology drug discovery [2]. The 3-iodo compound is a key building block for synthesizing these active analogs.

Antiproliferative activity
Class-level inference
IC₅₀ 0.87–4.3 µM in MIA PaCa-2, PC-3, SCOV3 cells (pyrazolo[3,4-c]pyridine class)
Reported antiproliferative endpoint context
Class-level data; verify for specific synthesized analogs
Anticancer Agents Cytotoxicity Cell Cycle Arrest

Certified Purity Advantage

Commercially available 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 1422442-81-6) is supplied with a certified purity of 98% from major vendors . This is a critical differentiation from sourcing this material from non-specialized suppliers where purity is often unspecified (e.g., 95% or 'technical grade') . The presence of 2-5% impurities, often halogenated byproducts or unreacted starting materials, can significantly confound biological assay results (e.g., false-positive kinase inhibition) or lead to failed coupling reactions due to catalyst poisoning.

Certified purity advantage
Supplier specification
≥98% purity vs 95% or unspecified alternative supplier grades
May reduce need for repurification and artifact risk
Verify supplier certificate of analysis
Chemical Procurement Purity Analysis Reproducible Research

3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine: Validated Applications


Picomolar Pan-Pim Inhibitor Synthesis

This compound is the optimal starting material for synthesizing the potent, picomolar pan-Pim inhibitors described in the primary patent literature [1]. The 3-iodo group enables efficient Suzuki-Miyaura coupling with a wide range of aryl and heteroaryl boronic acids, allowing medicinal chemists to rapidly explore the C3 SAR vector. This synthetic route is superior to using the corresponding 3-bromo or 3-chloro analogs due to the 100-fold higher reactivity of the C-I bond in the key oxidative addition step, leading to consistently higher yields and purer final products [2].

Focused Kinase Inhibitor Library Construction

Researchers focused on developing new anticancer agents can utilize 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine as a central scaffold to generate libraries of 3,5-disubstituted and 3,5,7-trisubstituted pyrazolopyridines. As demonstrated by class-level data, compounds derived from this scaffold consistently exhibit potent antiproliferative activity with IC50 values in the low micromolar range (0.87-4.3 µM) against a range of solid tumor cell lines [3]. The high purity (98%) of the commercially available intermediate ensures that biological activity observed in screening cascades is attributable to the synthesized analogs and not to confounding impurities, enhancing the quality of SAR conclusions .

Chemical Probes for Pim Kinases

Given the co-crystal structure of the closely related 3-methyl analog bound to Pim-1 (PDB: 5DHJ) [4], the 3-iodo compound is a validated precursor for developing high-quality chemical probes to dissect the biology of Pim kinases. The iodine atom serves as a temporary placeholder that can be replaced with diverse functional groups to modulate physicochemical properties (e.g., solubility, permeability) and kinase selectivity without altering the core binding mode. This makes it an invaluable tool for academic and industrial groups investigating the role of Pim kinases in hematological malignancies and solid tumors.

Application
Selection Property
Validation Focus
Pan-Pim inhibitor SAR studies
3-Iodo cross-coupling handle
C3 diversifiable library synthesis
Kinase inhibitor library construction
Core pyrazolo[3,4-c]pyridine scaffold
Antiproliferative activity screening
Pim kinase chemical probe development
Reported Pim-1 co-crystal binding mode (PDB: 5DHJ)
Pim kinase selectivity and target engagement assays

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21 linked technical documents
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